

A Comparative Analysis of Glucokinase Activators: Dorzagliatin vs. RO-28-1675

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RO-28-1675

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A deep dive into the efficacy and mechanisms of two prominent glucokinase activators reveals a landscape of both promise and challenge in the development of this class of anti-diabetic agents. While Dorzagliatin has emerged as a clinically successful therapeutic, **RO-28-1675** remains a preclinical entity with a less defined trajectory. This guide provides a comprehensive comparison based on available scientific data.

Introduction

Glucokinase (GK) activators are a class of drugs designed to treat type 2 diabetes by targeting the enzyme glucokinase, which acts as a glucose sensor in the body. By enhancing the activity of glucokinase, these agents aim to improve glucose-stimulated insulin secretion from pancreatic β -cells and increase glucose uptake and glycogen synthesis in the liver. This dual mechanism of action holds the potential for robust glycemic control. This guide compares the efficacy, mechanism of action, and available data for two such compounds: Dorzagliatin, a novel glucokinase activator approved for use in China, and **RO-28-1675**, a preclinical glucokinase activator.

Mechanism of Action: A Tale of Two Activators

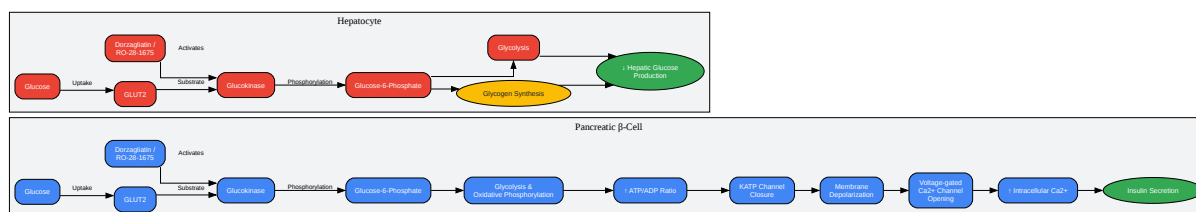
Both Dorzagliatin and **RO-28-1675** are allosteric activators of glucokinase, meaning they bind to a site on the enzyme distinct from the glucose-binding site to enhance its activity.^{[1][2]} However, the nuances of their interaction with the glucokinase enzyme appear to be a critical determinant of their clinical success.

Dorzagliatin is described as a dual-acting glucokinase activator, impacting both pancreatic and hepatic glucokinase.[3] It binds to an allosteric site on glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose.[1] This leads to enhanced glucose phosphorylation in both pancreatic β -cells, resulting in improved insulin secretion, and in hepatocytes, leading to increased glucose uptake and glycogen synthesis.[1] Notably, Dorzagliatin's binding is glucose-dependent and it preferentially binds to the closed, active conformation of glucokinase, which may prevent overstimulation of the enzyme at low glucose levels and explain its favorable safety profile regarding hypoglycemia.[4][5]

RO-28-1675 is also a potent allosteric glucokinase activator.[2] Preclinical studies have shown that it activates glucokinase by increasing its affinity for glucose and its maximal velocity (V_{max}).[6] It has been demonstrated to enhance glucose-stimulated insulin secretion from isolated pancreatic islets and increase glucose uptake in hepatocytes in rodent models.[6]

Signaling Pathway of Glucokinase Activation

The activation of glucokinase by both Dorzagliatin and **RO-28-1675** initiates a cascade of events within pancreatic β -cells and hepatocytes to regulate glucose homeostasis.



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Caption: Signaling pathway of glucokinase activators in pancreatic β -cells and hepatocytes.

Efficacy Comparison

A direct head-to-head clinical comparison of Dorzagliatin and **RO-28-1675** is not possible as **RO-28-1675** has not progressed to clinical trials. The available data for comparison is therefore limited to preclinical findings for **RO-28-1675** versus the extensive clinical trial data for Dorzagliatin.

Preclinical Efficacy

Parameter	RO-28-1675	Dorzagliatin
Glucokinase Activation (EC50)	54 nM[2]	Not explicitly stated in the same format, but demonstrates dose-dependent activation[4]
In Vitro Activity	Enhances glucose-stimulated insulin secretion in isolated rat pancreatic islets.[6]	Improves glucose-stimulated insulin secretion in a dose- and glucose-dependent manner in human islet perfusions.[4][5]
In Vivo Animal Models	Reduces blood glucose levels in wild-type mice (50 mg/kg, p.o.).[2] Prevents hyperglycemia development in diet-induced obese mice with chronic administration.[6]	Preclinical studies in animal models have shown upregulation of GK protein expression.[7]
Oral Bioavailability (Mice)	92.8%[2]	Data not readily available in the provided search results.

Clinical Efficacy of Dorzagliatin

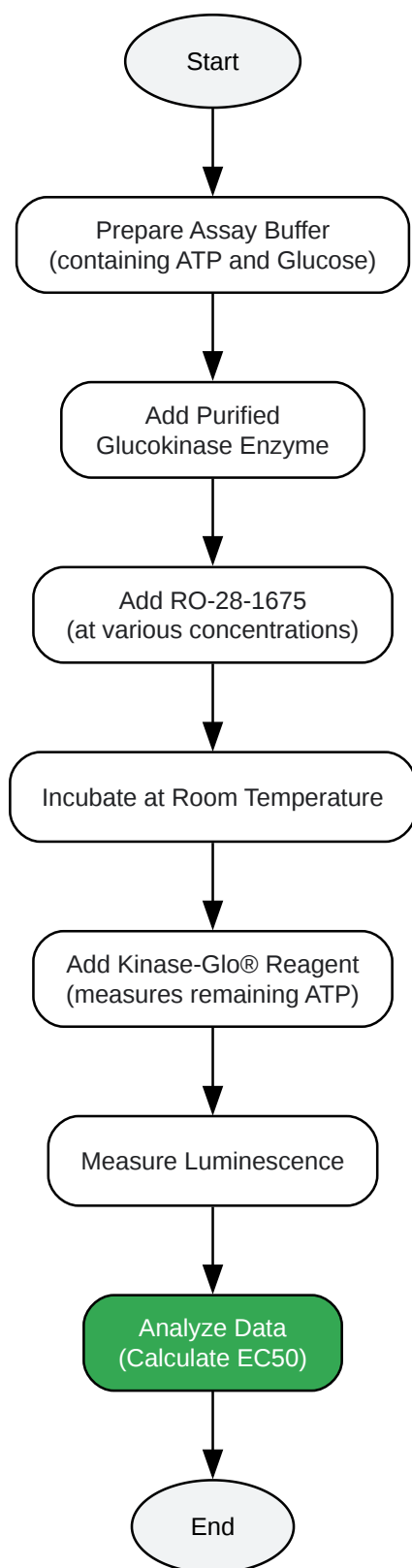
Dorzagliatin has undergone extensive clinical evaluation, demonstrating significant efficacy in patients with type 2 diabetes.

Clinical Trial	Phase	Treatment	Key Efficacy Endpoints
SEED Study (Monotherapy)	III	Dorzagliatin 75 mg BID vs. Placebo in drug-naïve patients	HbA1c Reduction: -1.07% with Dorzagliatin vs. -0.50% with placebo at 24 weeks.[7]
DAWN Study (Add-on to Metformin)	III	Dorzagliatin 75 mg BID + Metformin vs. Placebo + Metformin	HbA1c Reduction: -1.02% with Dorzagliatin vs. -0.36% with placebo at 24 weeks.[3]
Phase II Study	II	Dorzagliatin (various doses) vs. Placebo	Showed dose-dependent reductions in HbA1c.[3]
SENSITIZE Study	-	Single dose of Dorzagliatin	Restores glucokinase enzyme activity and improves β -cell glucose sensitivity in individuals with impaired glucose tolerance.[8]

Experimental Protocols

In Vitro Glucokinase Activation Assay (for RO-28-1675)

A common method to determine the half-maximal effective concentration (EC50) of a glucokinase activator is a luminescence-based assay.



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Caption: Workflow for an in vitro glucokinase activation assay.

Methodology:

- **Reagent Preparation:** An assay buffer is prepared containing a fixed concentration of ATP and glucose.
- **Enzyme Addition:** Purified recombinant human glucokinase is added to the wells of a microplate.
- **Compound Addition:** **RO-28-1675** is added to the wells at a range of concentrations.
- **Incubation:** The plate is incubated to allow the compound to interact with the enzyme and for the enzymatic reaction (glucose phosphorylation) to proceed.
- **Detection:** A kinase detection reagent (e.g., Kinase-Glo®) is added. This reagent measures the amount of ATP remaining in the well. The amount of ATP consumed is proportional to the glucokinase activity.
- **Measurement:** Luminescence is measured using a plate reader.
- **Data Analysis:** The luminescence signal is plotted against the compound concentration, and the EC50 value is calculated, representing the concentration at which the compound elicits a half-maximal response.

Clinical Trial Protocol for Dorzagliatin (Example: SEED Study)

The SEED (Safety and Efficacy Evaluation of Dorzagliatin) study was a Phase III, randomized, double-blind, placebo-controlled trial.

Methodology:

- **Patient Population:** Drug-naïve patients with type 2 diabetes.
- **Randomization:** Patients were randomized to receive either Dorzagliatin (75 mg twice daily) or a matching placebo.

- **Treatment Period:** The double-blind treatment period was 24 weeks, followed by a 28-week open-label extension where all patients received Dorzagliatin.
- **Primary Endpoint:** The primary efficacy endpoint was the change in HbA1c from baseline to week 24.[7]
- **Secondary Endpoints:** Included changes in fasting plasma glucose, 2-hour postprandial glucose, and assessment of β -cell function using HOMA2- β .
- **Safety Assessments:** Adverse events were monitored throughout the study.

Safety and Tolerability

Dorzagliatin: Across multiple clinical trials, Dorzagliatin has been shown to be well-tolerated with a favorable safety profile.[3] The incidence of hypoglycemia is low, and there have been no reports of severe hypoglycemia.[3] Some studies have noted a mild, transient increase in triglycerides.[3]

RO-28-1675: As a preclinical compound, comprehensive safety and toxicology data in humans are not available. It is worth noting that the development of several earlier glucokinase activators was halted due to issues with hypoglycemia, loss of efficacy over time, and adverse effects on lipid profiles.[9][10]

Conclusion

The comparison between Dorzagliatin and **RO-28-1675** highlights the significant hurdles in the development of glucokinase activators. While both compounds share a common mechanism of action, their developmental stages and available data are vastly different.

Dorzagliatin stands out as a clinical success story, having demonstrated robust and sustained glycemic control with a favorable safety profile in a comprehensive clinical trial program.[3][7] Its unique binding characteristics to the glucokinase enzyme may contribute to its efficacy and safety.

RO-28-1675 remains a potent glucokinase activator at the preclinical stage. While initial in vitro and in vivo data in animal models are promising, the lack of clinical data makes it impossible to draw conclusions about its potential efficacy and safety in humans. The historical challenges

faced by other glucokinase activators in clinical development underscore the long and uncertain path from a promising preclinical compound to an approved therapeutic.

For researchers and drug development professionals, the story of Dorzagliatin offers valuable insights into the properties that may define a successful glucokinase activator, while the status of **RO-28-1675** serves as a reminder of the rigorous evaluation required to translate preclinical potential into clinical reality.

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- To cite this document: BenchChem. [A Comparative Analysis of Glucokinase Activators: Dorzagliatin vs. RO-28-1675]. BenchChem, [2025]. [Online PDF]. Available at:

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